Ccris 2344
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
101910-34-3 |
|---|---|
Molecular Formula |
C14H17NO5S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2R,4R)-2-(2-hydroxyphenyl)-3-(3-methylsulfinylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO5S2/c1-22(20)7-6-12(17)15-10(14(18)19)8-21-13(15)9-4-2-3-5-11(9)16/h2-5,10,13,16H,6-8H2,1H3,(H,18,19)/t10-,13+,22?/m0/s1 |
InChI Key |
IIWRHLBIOWIXHR-FEYSIMPBSA-N |
Isomeric SMILES |
CS(=O)CCC(=O)N1[C@@H](CS[C@@H]1C2=CC=CC=C2O)C(=O)O |
Canonical SMILES |
CS(=O)CCC(=O)N1C(CSC1C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
Theoretical and Computational Chemistry Approaches for Chemical Compounds
Quantum Mechanical Investigations
First-Principles Calculations for Atomistic Mechanisms in Chemical Systems
First-principles calculations, primarily based on Density Functional Theory (DFT), are quantum mechanical methods that compute the electronic structure of materials from fundamental physical constants, without requiring empirical parameters. mdpi.comresearchgate.net These methods are crucial for understanding the intrinsic properties of steel and the atomistic mechanisms that govern its performance.
Recent advancements in DFT have made it a powerful tool for exploring chemical trends, determining parameters for phenomenological models, and identifying new pathways for optimizing steel properties. mdpi.com For Fe-Cr alloys, the foundational system for X40CrMoV5-1, ab initio calculations have been successfully used to determine key thermodynamic and physical properties. ucl.ac.uk Research has shown that DFT can predict lattice parameters, formation energies, bulk moduli, and magnetic moments that align well with experimental data. ucl.ac.uk
Table 1: Key Applications of First-Principles Calculations on Steel Alloys
| Application Area | Investigated Properties | Key Insights |
| Thermodynamics | Formation Energies, Phase Stability | Prediction of alloy miscibility and phase behavior at different temperatures and compositions. ucl.ac.uk |
| Mechanical Properties | Bulk Modulus, Elastic Constants | Fundamental prediction of material stiffness and response to stress. ucl.ac.uk |
| Defect Energetics | Vacancy Formation, Interstitial Sites | Understanding the energy costs of point defects and their interaction with alloying elements. |
| Embrittlement | Hydrogen Dissolution and Diffusion | Atomistic understanding of how hydrogen interacts with the alloy matrix and contributes to material failure. researchgate.net |
Molecular Modeling and Simulation Techniques
While first-principles calculations provide high accuracy, they are computationally expensive and typically limited to systems of a few hundred atoms. To study larger systems and dynamic processes, molecular modeling and simulation techniques based on classical mechanics are employed.
Molecular Dynamics Simulations for Chemical Compound Interactions
Molecular Dynamics (MD) is a powerful simulation technique that computes the classical motion of atoms and molecules over time, governed by interatomic potentials. arxiv.org For metallic alloys, MD simulations can model systems containing millions of atoms, enabling the investigation of complex phenomena such as plastic deformation, fracture mechanisms, and phase transformations. nih.govwikipedia.org
In the context of tool steels like X40CrMoV5-1, MD simulations are used to explore mechanical properties under various conditions. For instance, simulations of Fe-Cr-Ni alloys have been used to study tensile and creep properties, revealing details of atomistic structural changes and dislocation activity during deformation. llnl.gov Reactive MD simulations (ReaxFF-MD) can model chemical reactions, such as the initial oxidation processes on Fe-Cr alloy surfaces. These studies show that Cr atoms are more readily oxidized than Fe atoms, leading to the preferential formation of a protective chromium oxide (Cr₂O₃) layer, which is critical for the corrosion resistance of the steel. llnl.gov
The accuracy of MD simulations is highly dependent on the quality of the interatomic potential used to describe the forces between atoms. For multi-component alloys like X40CrMoV5-1, developing these potentials is a significant challenge. Often, data from DFT calculations are used to parameterize these potentials, creating a multiscale modeling approach that bridges quantum mechanical accuracy with the large-scale capabilities of classical simulations. nih.gov
Table 2: Research Findings from Molecular Dynamics Simulations on Fe-Cr Based Alloys
| Research Focus | Simulation Type | Key Findings |
| Oxidation | Reactive MD (ReaxFF) | Cr atoms oxidize preferentially over Fe, forming a protective oxide layer. High O₂ concentration accelerates oxidation. llnl.gov |
| Mechanical Deformation | Classical MD | Revealed atomistic mechanisms of deformation, including dislocation activity and structural changes under tensile stress. llnl.gov |
| Passivation | Reactive MD (ReaxFF) | Increasing Cr content leads to a denser, more stable passive film, enhancing corrosion resistance. onetep.org |
Molecular Docking for Ligand-Target Engagement Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor or target) when bound to each other to form a stable complex. researchgate.net This method is a cornerstone of drug discovery but is not traditionally applied to bulk materials like steel. However, the underlying concept of predicting how a smaller chemical species interacts with a larger surface can be adapted to materials science to study surface phenomena like adsorption and corrosion inhibition.
In this adapted context, the steel surface acts as the "target," and various environmental molecules or atoms (e.g., water, oxygen, corrosive ions, or inhibitor molecules) act as "ligands." Computational methods, sharing principles with docking, can predict the adsorption energies and preferred binding sites of these species on the steel surface.
For instance, machine learning models, often trained on DFT data, can be used to predict the adsorption energies of molecules like CO₂ and CO on various binary alloy surfaces. This approach can rapidly screen for materials with desired surface properties. Similarly, computational studies investigate how green corrosion inhibitors, which are organic molecules, adsorb onto mild steel surfaces to form a protective layer, a process analogous to ligand-target engagement. These studies analyze the interaction between the inhibitor molecules and the iron atoms on the surface, providing insights into the inhibition mechanism.
Advanced Computational Algorithms and Model Development
The complexity and scale of materials simulations necessitate continuous advancements in computational algorithms and the use of powerful computing resources.
High-Performance Computing Strategies in Computational Chemistry
High-Performance Computing (HPC) has revolutionized materials science by providing the computational power needed for complex and large-scale simulations. Atomistic simulations like MD and quantum mechanical calculations like DFT are computationally intensive and benefit immensely from the parallel processing capabilities of modern supercomputers.
HPC enables researchers to:
Increase System Size: MD simulations can be scaled up to billions of atoms, allowing for more realistic representations of material microstructures, including grains, boundaries, and defects.
Extend Timescales: Longer simulation times can be achieved, enabling the study of slower processes like diffusion and the initial stages of phase transformations.
Improve Accuracy: More computationally demanding but accurate methods, such as large-scale first-principles calculations, become feasible.
The development of simulation codes is often tightly coupled with HPC, involving the creation of parallel algorithms and load-balancing strategies to efficiently use thousands of processor cores simultaneously. This synergy between advanced algorithms and powerful hardware is essential for pushing the boundaries of computational materials science.
Order-N Calculation Algorithms for Large-Scale Chemical Systems
A major limitation of traditional DFT methods is their computational cost, which scales with the cube of the number of atoms (O(N³)). This unfavorable scaling restricts their application to relatively small systems. To overcome this, linear-scaling or Order-N (O(N)) methods have been developed. These algorithms have computational and memory requirements that scale linearly with the number of atoms, enabling first-principles calculations on systems of unprecedented size.
The development of Order-N algorithms is particularly challenging for metallic systems due to the delocalized nature of their electrons. However, recent advances have made linear-scaling DFT for metals a reality. Methods like stochastic DFT (sDFT) and Fermi-operator expansion have shown promise in addressing the challenges posed by metallic bonding. Codes such as ONETEP and MGmol are being developed and implemented with these advanced algorithms to perform large-scale simulations of metals on high-performance computers. These approaches are critical for accurately modeling complex defects like dislocations or the properties of dilute alloys, where large simulation cells are necessary to capture the relevant physics.
No Information Found for Chemical Compound "Ccris 2344"
Extensive research has yielded no identifiable chemical compound with the designation "this compound" in publicly available scientific databases and literature. The search results consistently associate the identifier "2344" with the DIN standard for a hot-work tool steel, also known as AISI H13. sij.si2344steels.comsij.siwikipedia.orgarcelormittal.com This material is a metallic alloy and not a discrete chemical compound amenable to the theoretical and computational chemistry approaches outlined in the user's request.
The provided article structure focuses on specific aspects of molecular-level research, such as machine learning applications in compound research and detailed analyses of non-covalent interactions like halogen bonds, chalcogen bonds, and sigma-hole interactions. These topics are highly specific to the study of individual molecules and their interactions, and are not applicable to the characterization of a bulk alloy like tool steel.
Therefore, it is not possible to generate a scientifically accurate article on the "chemical compound ‘this compound’" that adheres to the requested outline. The fundamental prerequisite—the existence of a chemical compound with this identifier—cannot be met based on the available information.
It is possible that "this compound" is a proprietary internal code, a novel compound not yet disclosed in public literature, or a typographical error. Without further clarification or an alternative identifier for a specific chemical compound, the generation of the requested article cannot proceed.
Synthetic Methodologies and Derivative Research for Chemical Compounds
Strategic Approaches in Chemical Compound Synthesis
The synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide (Ccris 2344) can be strategically achieved through the formation of a sulfonamide bond between an appropriately substituted aniline (B41778) and a sulfonyl chloride. A logical and well-documented approach involves the reaction of 4-methoxy-2-nitroaniline (B140478) with benzenesulfonyl chloride. This method is analogous to established procedures for the synthesis of similar sulfonamides.
A representative synthetic protocol would involve dissolving 4-methoxy-2-nitroaniline in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534). orgsyn.org The reaction mixture is then cooled, typically in an ice-water bath, before the dropwise addition of benzenesulfonyl chloride. orgsyn.org The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the sulfonamide product. After the addition is complete, the reaction is allowed to proceed to completion, which may involve stirring at room temperature. orgsyn.org
The general reaction scheme is as follows:
Figure 1: Proposed Synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide

Workup of the reaction typically involves quenching with an acidic solution to remove excess base, followed by extraction of the product into an organic solvent. orgsyn.org Purification of the crude product can then be achieved by techniques such as recrystallization or column chromatography to yield the pure N-(4-methoxy-2-nitrophenyl)benzenesulfonamide. The synthesis of a related compound, N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, utilizes a similar strategy, reacting 4-methoxy-2-nitroaniline with methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of dimethylaminopyridine (DMAP). nih.gov
Table 1: Reactants and Products in the Proposed Synthesis of this compound
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| 4-methoxy-2-nitroaniline | Reactant | C₇H₈N₂O₃ | 168.15 |
| Benzenesulfonyl chloride | Reactant | C₆H₅ClO₂S | 176.62 |
| Triethylamine | Base | C₆H₁₅N | 101.19 |
| N-(4-methoxy-2-nitrophenyl)benzenesulfonamide | Product | C₁₄H₁₄N₂O₅S | 322.34 |
| Triethylammonium chloride | Byproduct | C₆H₁₆ClN | 137.65 |
Derivatization Strategies for Structural Modification of Chemical Compounds
The structure of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide offers several avenues for derivatization, allowing for the systematic modification of its physicochemical properties. Key functional groups that can be targeted for modification include the nitro group and the sulfonamide linkage.
One of the most common transformations for nitroarenes is their reduction to the corresponding anilines. The nitro group of this compound can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation would yield N-(2-amino-4-methoxyphenyl)benzenesulfonamide, a derivative with a significantly different electronic and reactivity profile. researchgate.net
Another site for derivatization is the sulfonamide nitrogen. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, followed by reaction with an electrophile, such as an alkyl halide. This N-alkylation would result in a tertiary sulfonamide. For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can introduce an alkyl group onto the sulfonamide nitrogen. orgsyn.org
Table 2: Potential Derivatives of this compound
| Derivative Name | Modification Strategy | Resulting Functional Group |
| N-(2-amino-4-methoxyphenyl)benzenesulfonamide | Reduction of the nitro group | Primary amine |
| N-alkyl-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide | N-alkylation of the sulfonamide | Tertiary sulfonamide |
Reagent Development and Utility in Organic Transformations
The synthesis of N-(4-methoxy-2-nitrophenyl)benzenesulfonamide relies on well-established and versatile reagents in organic chemistry. The utility of these reagents extends far beyond this specific transformation.
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a widely used electrophilic reagent for the introduction of the benzenesulfonyl group. wikipedia.org It is primarily employed in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The reaction with primary and secondary amines to form sulfonamides is a cornerstone of the Hinsberg test for amine characterization. wikipedia.org Benzenesulfonyl chloride is typically prepared by the chlorosulfonation of benzene. wikipedia.org
4-methoxy-2-nitroaniline is a key starting material that provides the substituted aromatic core of this compound. The synthesis of this aniline derivative often involves a multi-step process starting from 4-methoxyaniline, which undergoes acetylation to protect the amino group, followed by nitration and subsequent hydrolysis to reveal the desired product. nih.gov
The choice of base is crucial for the efficient synthesis of sulfonamides. In the case of this compound synthesis, a non-nucleophilic organic base such as triethylamine (Et₃N) is commonly used. Its primary function is to act as a proton scavenger, neutralizing the HCl generated during the reaction and thereby preventing the protonation of the starting aniline, which would render it unreactive towards the electrophilic sulfonyl chloride. In some cases, for less reactive amines or to improve reaction rates, stronger bases or catalysts may be employed. The reaction of benzenesulfonyl chloride with amines has been shown to proceed efficiently in aqueous media at high pH, indicating the versatility of reaction conditions. scilit.com
Mechanism of Action and Biological Target Identification Research for Chemical Compounds
Elucidation of Molecular Mechanisms of Action
The mechanism of action for FHT 2344 is centered on its ability to inhibit the ATPase activity of the BAF complex, leading to significant downstream effects on chromatin structure and gene expression. elifesciences.orgelifesciences.org
FHT 2344 functions as a dual inhibitor, binding to the SMARCA2 and SMARCA4 proteins. elifesciences.org This binding event is competitive with ATP and inhibits the primary catalytic function of these enzymes—the hydrolysis of ATP to remodel chromatin. tocris.com Biochemical assays have determined the potency of this inhibition, demonstrating its effectiveness at low nanomolar concentrations. eubopen.orgelifesciences.org The compound shows high selectivity for SMARCA2/4, with no significant inhibition of other related ATPases, such as CHD4, at high concentrations. eubopen.orgelifesciences.org
Further selectivity was demonstrated using a cell-based competitive binding assay platform (KiNativ), which showed that FHT 2344 has minimal binding to a wide range of other ATPases, confirming its specificity for the intended SMARCA2/4 targets. elifesciences.org
Table 1: In Vitro Potency of FHT 2344
| Target Protein | IC50 Value (nM) | Assay Type |
| SMARCA2 | 13.8 | ATPase Catalytic Activity eubopen.org |
| SMARCA4 | 26.1 | ATPase Catalytic Activity eubopen.org |
The inhibition of BAF ATPase activity by FHT 2344 has profound effects on cellular pathways, particularly those governed by lineage-specific transcription factors. elifesciences.org In uveal melanoma (UM), a cancer type where the BAF complex is critical, FHT 2344 disrupts the SOX10-MITF transcriptional axis. elifesciences.orgelifesciences.org
The BAF complex is responsible for maintaining chromatin accessibility at key regulatory regions, such as enhancers, of the SOX10 gene and its downstream targets. elifesciences.org By inhibiting the complex, FHT 2344 causes these chromatin regions to become less accessible. elifesciences.org This leads to reduced binding of critical transcription factors like SOX10, MITF, and TFAP2A, which in turn suppresses the expression of SOX10 and its target genes, such as FGF9. elifesciences.orgelifesciences.org This disruption of the core transcriptional network has been shown to inhibit cancer cell proliferation and survival. elifesciences.org
The mode of action for FHT 2344 can be summarized as the targeted disruption of chromatin remodeling at specific gene regulatory elements. elifesciences.org In cancers that are dependent on particular transcription factors for their growth and survival, the BAF complex is essential for keeping the binding sites for these factors open and active. elifesciences.org
FHT 2344's inhibition of SMARCA2/4 ATPases effectively "closes" the chromatin at these critical sites. elifesciences.org This prevents the transcriptional machinery from accessing the genes necessary for the cancer cell's identity and proliferation. elifesciences.org This mechanism represents a novel therapeutic strategy for cancers that are "addicted" to specific transcription factors, by targeting a general regulatory complex upon which these factors depend. elifesciences.org
Advanced Target Identification and Deconvolution Methodologies
The primary biological targets of FHT 2344 were identified as the SMARCA2 and SMARCA4 ATPases. eubopen.orgelifesciences.org This was achieved through a combination of biochemical assays and cellular target engagement studies.
The interaction between FHT 2344 and its protein targets was characterized using multiple assay formats. Direct enzymatic assays, such as the ADP-Glo™ assay, were used to measure the inhibition of DNA-dependent ATPase activity of purified full-length SMARCA2 and SMARCA4 proteins in the presence of the compound. eubopen.orgelifesciences.org These experiments confirmed that FHT 2344 directly inhibits the catalytic function of its targets.
Cellular target engagement was confirmed using luciferase reporter assays. eubopen.org In these studies, FHT 2344 was shown to inhibit the transcriptional activity dependent on SMARCA2 (in a SMARCA4-mutant cell line) and SMARCA4 (in a SMARCA2-mutant cell line) with high potency. tocris.comeubopen.org This demonstrated that the compound effectively engages and inhibits its targets within a cellular environment.
Table 2: Cellular Activity of FHT 2344
| Target Pathway | Cell Line Context | IC50 Value (nM) | Assay Type |
| SMARCA2 Transcriptional Activity | SMARCA4-mutant | 29.8 | Luciferase Reporter Assay eubopen.org |
| SMARCA4 Transcriptional Activity | SMARCA2-mutant | 30.2 | Luciferase Reporter Assay eubopen.org |
Specific research employing precision mass spectrometry for the direct target characterization or deconvolution of FHT 2344 is not detailed in the reviewed sources. Target identification and validation were primarily conducted through enzymatic and cell-based functional assays.
No information could be found for the chemical compound “Ccris 2344” in the provided search results. Therefore, it is not possible to generate an article focusing on this specific compound based on the requested outline.
No Information Available for Chemical Compound "this compound"
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a substance with this identifier. The search results did not yield any information regarding its chemical structure, mechanism of action, biological targets, or any related research that would be necessary to construct the requested article.
The term "CCRIS" is predominantly associated with the Central Credit Reference Information System, a system used for credit reporting. Additionally, "2344" is linked to a designation for a type of tool steel. There is no evidence to suggest that "this compound" is a recognized name or code for a chemical compound in chemical databases or scientific publications.
Due to the complete absence of information, it is not possible to generate the detailed, informative, and scientifically accurate article as per the provided outline. The requested sections and subsections require specific data on the compound's structure-activity relationship, the molecular determinants of its activity, principles of its rational design, and its application in chemical probes and photoaffinity labeling. Without any foundational information on "this compound," any attempt to create such content would be speculative and would not adhere to the principles of scientific accuracy.
Therefore, the article focusing on the chemical compound “this compound” cannot be generated. It is recommended to verify the name or identifier of the chemical compound of interest.
Advanced Analytical Methods for Chemical Compound Characterization in Research Contexts
Mass Spectrometry Applications in Systems Biology and Compound Profiling
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an invaluable tool in systems biology and compound profiling for identifying and quantifying molecules.
In the context of 4-Amino-2-nitrophenol, mass spectrometry is utilized for various analytical purposes. For instance, liquid chromatography-tandem mass spectrometry (LC-MS-MS) has been employed in the analysis of biological fluids to determine the presence of 2,4-dinitrophenol (DNP) and its metabolites, which include 2-amino-4-nitrophenol. nih.gov This type of analysis is crucial for understanding the metabolic pathways of compounds. The tentative identification of conjugated metabolites such as DNP glucuronide, DNP sulfate, and 2-amino-4-nitrophenol glucuronide can be achieved based on their pseudomolecular ion, isotopic patterns, fragmentation patterns, and retention characteristics in an LC-MS-MS system. nih.gov
Furthermore, different mass spectrometry techniques can be applied for the analysis of 4-Amino-2-nitrophenol and its isomers. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and other MS methods are cataloged in databases like the NIST/EPA/MSDC Mass Spectral Database. nih.govnih.gov
Research on related nitroaromatic compounds, such as 4-nitrophenol, demonstrates the capability of mass spectrometry in monitoring chemical reactions and identifying transient intermediates. A study utilizing paper-assisted ultrasonic spray ionization mass spectrometry (PAUSI-MS) successfully identified six different intermediates in the catalytic reduction of 4-nitrophenol to 4-aminophenol. researchgate.net This highlights the utility of advanced MS techniques in elucidating reaction mechanisms, which is a critical aspect of compound profiling in research contexts.
Below is a table summarizing mass spectrometry data for 4-Amino-2-nitrophenol and its isomer, 2-Amino-4-nitrophenol, from the PubChem database.
| Compound | MS Technique | Spectra ID / NIST Number | Ionization Mode / Library | Key m/z Peaks | Data Source |
| 4-Amino-2-nitrophenol | GC-MS | 291223 | NIST Mass Spectrometry Data Center | 154 | PubChem nih.gov |
| 4-Amino-2-nitrophenol | MS-MS | 2252881 | Negative | 122.0248, 153.0306 | PubChem nih.gov |
| 2-Amino-4-nitrophenol | GC-MS | 233526 | Main library | 154 | PubChem nih.gov |
| 2-Amino-4-nitrophenol | MS-MS | 2254771 | Negative | 122.0248, 153.0306, 95.0139 | PubChem nih.gov |
Chromatographic Techniques for Research Sample Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a prominent chromatographic technique used for the analysis of 4-Amino-2-nitrophenol. sielc.comsielc.com This method is employed for the separation and quantification of the compound in various samples, including industrial process effluents and hair dye formulations. sci-hub.se
Several HPLC methods have been developed for the analysis of 4-Amino-2-nitrophenol. A common approach involves using a reversed-phase column, such as a Primesep 100 or an octadecylsilane (C18) column. sielc.comsielc.com The separation is typically achieved using an isocratic mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as water with sulfuric acid or an acetic buffer. sielc.comsielc.com Detection is commonly performed using a UV-visible detector at a specific wavelength, for example, 275 nm. sielc.comsielc.com
The following tables detail the parameters of different HPLC methods developed for the analysis of 4-Amino-2-nitrophenol and related compounds.
HPLC Method 1 for 4-Amino-2-nitrophenol
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Primesep 100 | sielc.com |
| Column Dimensions | 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile and water with sulfuric acid buffer | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
HPLC Method 2 for 4-Amino-2-nitrophenol
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Primesep 100 | sielc.com |
| Column Dimensions | 3.2 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile and water with sulfuric acid buffer | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
HPLC Method for 2-Amino-4-nitrophenol in Industrial Effluents
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | C18 LiChrospher reversed-phase column | sci-hub.se |
| Column Dimensions | 125 mm x 4.0 mm, 5 µm | sci-hub.se |
| Mobile Phase | Acetonitrile-water-acetic acid (25:74.5:0.5) | sci-hub.se |
| Flow Rate | 0.5 mL/min for 10 min, then 2.0 mL/min | sci-hub.se |
HPLC Method for 4-Amino-3-nitrophenol in Hair Dyes
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) column | |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) | |
| Flow Rate | 1.0 ml/minute |
These chromatographic methods are essential for quality control, environmental monitoring, and research, enabling the selective and accurate determination of 4-Amino-2-nitrophenol and its isomers in complex matrices. sci-hub.se
Q & A
Q. How to address reproducibility challenges in this compound’s spectroscopic characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
